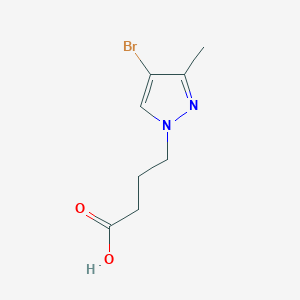

4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid

Description

Introduction

Overview of Pyrazole Derivatives in Chemical Research

Pyrazoles, five-membered heterocycles containing two adjacent nitrogen atoms, exhibit remarkable versatility in chemical applications. Their electron-deficient aromatic system facilitates electrophilic substitution, while the nitrogen atoms enable hydrogen bonding and coordination with metal ions. Pyrazole derivatives are integral to:

- Pharmaceuticals : Anti-inflammatory agents (e.g., celecoxib), antipsychotics (CDPPB), and antivirals.

- Agriculture : Fungicides (pyraclostrobin) and herbicides.

- Materials Science : Conductive polymers and photovoltaic materials.

The carboxylic acid functionality in pyrazole systems enhances solubility and reactivity, making derivatives like 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid critical intermediates in drug and agrochemical synthesis.

Historical Development of Pyrazole-Based Carboxylic Acids

The synthesis of pyrazole carboxylic acids dates to early 20th-century studies on heterocyclic chemistry. Key milestones include:

Early work focused on synthesizing pyrazole-4-carboxylic acids via oxidation of chloromethyl intermediates or hydrolysis of nitriles. Modern approaches emphasize regioselectivity and scalability, leveraging catalysts like Cu(OTf)₂ for trifluoromethylated pyrazoles.

Significance of this compound in Modern Chemistry

This compound serves as a key intermediate in several applications:

Structural Features and Reactivity

- 4-Bromo Substituent : Enables nucleophilic aromatic substitution (SNAr) for introducing diverse functional groups (e.g., amines, thiols).

- Butanoic Acid Chain : Facilitates further functionalization via esterification or amidation.

- 3-Methyl Group : Enhances steric hindrance, directing electrophilic attacks to the 4-position.

Applications in Drug Discovery

The bromo group acts as a leaving group in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to generate biologically active derivatives. For instance:

Current Research Landscape and Academic Interest

Recent studies highlight the compound’s role in advancing synthetic methodologies and therapeutic agents:

Academic interest is driven by the compound’s versatility in forming complex heterocycles and its potential in addressing unmet needs in antiviral and anticancer therapies.

Properties

IUPAC Name |

4-(4-bromo-3-methylpyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-6-7(9)5-11(10-6)4-2-3-8(12)13/h5H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVMWAYCTJGCSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with butanoic acid under specific conditions. The reaction conditions often include the use of solvents such as toluene or chlorobenzene and may require the presence of catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, in its antileishmanial activity, the compound has been shown to interact with the enzyme Lm-PTR1, leading to inhibition of the parasite’s growth . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Halogen Substitution: Bromo vs. Iodo and Chloro

- 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)butanoic Acid: Bromine’s moderate electronegativity and size balance electronic effects and steric demands.

- 4-{5-(4-Chlorophenyl)-3-[4-(4-chlorophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic Acid (26) (): Chlorine’s smaller size and higher electronegativity may enhance electronic withdrawal but reduce lipophilicity compared to bromine.

Alkyl and Cycloalkyl Groups

- 4-(4-Bromo-3-cyclopropyl-pyrazol-1-yl)butanoic Acid (): Replacing the methyl group with cyclopropyl introduces significant steric bulk, which may restrict conformational flexibility and reduce metabolic degradation .

Core Heterocycle Modifications

- 4-(5-Bromo-1H-1,2,4-triazol-1-yl)butanoic Acid (): Replacing pyrazole with triazole alters hydrogen-bonding capacity and electronic distribution. Triazoles are more polar and may exhibit improved solubility but reduced membrane permeability compared to pyrazoles .

Spectroscopic and Physicochemical Properties

- NMR Shifts :

- Mass Spectrometry : Bromine’s isotopic signature (1:1 ratio for M and M+2 peaks) differentiates it from iodo or chloro analogs.

Biological Activity

4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid is a pyrazole derivative notable for its diverse biological activities. Pyrazoles are a class of compounds recognized for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H10BrN2O2 and a molecular weight of approximately 261.10 g/mol. Its structure features a butanoic acid moiety linked to a pyrazole ring, which is substituted with a bromine atom and a methyl group at specific positions. This unique arrangement contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H10BrN2O2 |

| Molecular Weight | 261.10 g/mol |

| Structure | Pyrazole derivative |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For instance, in studies involving antileishmanial activity, the compound has been shown to inhibit the enzyme Lm-PTR1, crucial for the growth of Leishmania parasites.

Additionally, pyrazole derivatives exhibit potential as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant strains. This is particularly relevant in the context of multidrug-resistant bacteria such as Acinetobacter baumannii .

Biological Activities

Antimicrobial Activity

Research indicates that this compound demonstrates significant antibacterial activity against various Gram-positive bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 16 µg/mL to 32 µg/mL against pathogens like Staphylococcus aureus and Streptococcus pyogenes .

Antileishmanial Activity

The compound has shown promising results against Leishmania species, with in vivo studies confirming its efficacy. The mechanism involves targeting specific enzymes within the parasite's metabolic pathways, leading to inhibited growth and survival .

Cytotoxicity Studies

In cytotoxicity assays against cancer cell lines, this compound exhibited moderate activity. The compound's structural modifications influence its interaction with cellular targets, which is critical for its potential use in cancer therapy .

Case Studies

Several studies highlight the biological relevance of this compound:

- Antimicrobial Synergy : A study evaluated the synergistic effects of pyrazole derivatives with existing antibiotics against Acinetobacter baumannii. The results indicated that certain analogs of this compound enhanced the effectiveness of colistin against resistant strains .

- Antileishmanial Efficacy : In an investigation into new treatments for leishmaniasis, this compound was identified as a lead candidate due to its ability to inhibit Lm-PTR1 effectively. The study emphasized its potential as a therapeutic agent in treating parasitic infections .

Q & A

Q. What are the recommended synthetic routes for 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid, and how can purity be validated?

- Methodological Answer : A common approach involves coupling 4-bromo-3-methylpyrazole with a butanoic acid derivative via nucleophilic substitution or amidation. For example, analogous compounds were synthesized using "General Procedure G" (as described in ), which involves refluxing precursors in ethanol or THF, followed by flash chromatography for purification. Purity validation typically employs HPLC (>95% purity threshold) and 1H/13C NMR to confirm structural integrity and absence of side products .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm substitution patterns on the pyrazole ring and butanoic acid chain (e.g., integration ratios for methyl and bromo groups) .

- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .

- Infrared (IR) Spectroscopy : To identify functional groups like carboxylic acid C=O stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

- Methodological Answer : Yield optimization often requires:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency for pyrazole derivatives .

- Catalysis : Pd-based catalysts (e.g., Suzuki coupling) for introducing aryl substituents, as seen in related bromophenyl-pyrazole syntheses .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acid activation steps .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or structural nuances. To resolve these:

- Dose-Response Curves : Establish EC50/IC50 values under standardized conditions.

- Structural Analog Comparison : Evaluate how minor substitutions (e.g., replacing bromo with chloro groups) alter activity, as demonstrated in SAR studies of pyrazole-based antitumor agents .

- Meta-Analysis : Cross-reference data from multiple pharmacological models (e.g., in vitro vs. in vivo) .

Q. How can researchers investigate the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock to predict binding affinity to kinase active sites (e.g., VEGFR-2 or EGFR), leveraging the pyrazole ring’s ability to form π-π interactions .

- Enzymatic Assays : Measure IC50 values against purified kinases, using ATP-competitive assays with fluorescent substrates .

- Crystallography : Co-crystallize the compound with target kinases to resolve binding modes (as done for analogous pyrazole-thiazole hybrids) .

Q. What advanced purification methods mitigate by-products in large-scale synthesis?

- Methodological Answer :

- Preparative HPLC : Resolves closely eluting impurities, particularly for polar derivatives .

- Recrystallization Optimization : Use solvent pairs (e.g., ethyl acetate/hexane) to improve crystal purity .

- Tagged Intermediates : Introduce fluorous or silica tags for easier separation via solid-phase extraction .

Analytical and Pharmacological Challenges

Q. How can enantiomeric purity be ensured for chiral derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .

Q. What in vitro models are suitable for evaluating antitumor activity?

- Methodological Answer :

- Cell Viability Assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., MCF-7 or HeLa) .

- Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates .

- Migration/Invasion Assays : Assess metastatic potential using Boyden chambers with Matrigel coating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.